molecular formula C11H7BrN2O3 B1523528 3-Bromo-5-(2-nitrophenoxy)pyridine CAS No. 883106-33-0

3-Bromo-5-(2-nitrophenoxy)pyridine

Cat. No.: B1523528
CAS No.: 883106-33-0
M. Wt: 295.09 g/mol
InChI Key: SJSDNXNVBSVHAB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine (B92270) Synthesis Methodologies

The journey of pyridine chemistry began in the late 1840s when Scottish physician and chemist Thomas Anderson first isolated pyridine by heating animal bones to high temperatures. acs.org The structure of pyridine was later elucidated independently by Wilhelm Körner and James Dewar. acs.org The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. wikipedia.org

Early synthetic methods were often cumbersome and produced low yields. acs.org A significant advancement came in 1881 with the Hantzsch pyridine synthesis, developed by German chemist Arthur Rudolf Hantzsch, which typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849). acs.orgwikipedia.orgyoutube.com In 1924, Russian chemist Aleksei Chichibabin developed an improved method that remains in use today, involving the reaction of formaldehyde, acetaldehyde, and ammonia over a transition-metal fluoride (B91410) catalyst. acs.org

Historically, pyridine was also extracted from coal tar, which was a primary commercial source starting in the 1920s. wikipedia.orgnih.gov However, the increasing demand for pyridine and its derivatives spurred the development of more efficient synthetic routes in the 1950s. nih.gov Modern methods also include the dealkylation of alkylated pyridines. wikipedia.org

Significance of Functionalized Pyridine Scaffolds in Modern Organic Chemistry

The pyridine ring is a fundamental structural motif in a vast array of important compounds, including agrochemicals, pharmaceuticals, and vitamins. wikipedia.org Its presence is noted in numerous natural products like nicotine, niacin (vitamin B3), and pyridoxine (B80251) (vitamin B6). lifechemicals.comnih.gov In fact, after piperidine (B6355638), pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.comrsc.org

The versatility of the pyridine scaffold lies in its ability to be functionalized with various chemical groups, which can significantly impact the molecule's pharmacological profile. nih.gov The incorporation of functional groups can enhance biochemical potency, improve metabolic stability, increase permeability, and address protein-binding issues. nih.gov For instance, the simple addition of a carboxylic acid group at the C-3 position to form nicotinic acid enhances its bioactivity. nih.gov The wide-ranging applications of functionalized pyridines underscore their importance as valuable building blocks in organic synthesis and medicinal chemistry. lifechemicals.comnih.govresearchgate.net

Overview of Electron-Deficient Heteroaromatic Systems

Pyridine is structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This substitution has a profound effect on the electronic properties of the ring. The nitrogen atom is more electronegative than carbon and withdraws electron density from the ring, making pyridine an electron-deficient heteroaromatic system. youtube.comyoutube.com This electron deficiency, or "pi-deficient" nature, distinguishes its reactivity from electron-rich heterocycles like pyrrole, furan, and thiophene. youtube.com

The electron-poor character of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. youtube.com Conversely, it is more prone to nucleophilic attack. The presence of additional electron-withdrawing groups, such as nitro groups, further enhances this electron deficiency. nih.gov Understanding the electronic nature of these systems is crucial for predicting their reactivity and for designing synthetic strategies. youtube.comnih.gov

Rationale for Investigating 3-Bromo-5-(2-nitrophenoxy)pyridine

The compound this compound incorporates several key chemical features that make it a compelling subject for research.

Halogenation: The bromine atom at the 3-position provides a site for further functionalization through various cross-coupling reactions.

Nitro-Substitution: The nitro group on the phenoxy substituent is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule.

Pyridine Core: The underlying pyridine scaffold is a well-established pharmacophore. nih.gov

Ether Linkage: The phenoxy group connected to the pyridine ring via an ether linkage adds conformational flexibility.

The combination of a halogenated, electron-deficient pyridine ring with a nitro-substituted phenoxy group creates a molecule with a unique electronic and structural profile. Investigating such a compound allows chemists to explore the interplay of these functional groups and their effect on the molecule's reactivity and potential applications.

Scope and Objectives of Research on this compound

Research on a novel, poly-functionalized molecule like this compound would typically encompass several key objectives:

Synthesis and Characterization: The primary goal is to develop an efficient and scalable synthesis for the compound and to thoroughly characterize its structure and properties using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Reactivity: A key objective is to investigate the reactivity of the different functional groups. For example, the bromine atom could be a handle for introducing new substituents, and the nitro group could be reduced to an amine, opening up further synthetic possibilities.

Discovery of New Bioactive Molecules: Given the prevalence of pyridine derivatives in pharmaceuticals, a major objective is to evaluate the biological activity of this compound and its derivatives. jst.go.jpresearchgate.netnih.govacs.org This could involve screening for anticancer, antimicrobial, or other therapeutic properties. nih.govtandfonline.com

Materials Science Applications: The electronic properties of such a compound might also make it a candidate for applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or other electronic devices. researchgate.net

The systematic investigation of compounds like this compound contributes to the fundamental understanding of chemical principles and can lead to the discovery of new molecules with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(2-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-5-9(7-13-6-8)17-11-4-2-1-3-10(11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSDNXNVBSVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694803
Record name 3-Bromo-5-(2-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-33-0
Record name 3-Bromo-5-(2-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 2 Nitrophenoxy Pyridine and Its Precursors

Retrosynthetic Analysis of the Phenoxy Ether Linkage in 3-Bromo-5-(2-nitrophenoxy)pyridine

A retrosynthetic analysis of this compound primarily involves the disconnection of the phenoxy ether linkage. This bond can be conceptually broken in two ways, leading to two potential synthetic routes. The most common and practical disconnection is at the C-O bond between the pyridine (B92270) ring and the phenoxy group. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. In this scenario, one precursor would be an electrophilic pyridine derivative, 3-bromo-5-halopyridine (where the halogen is a good leaving group like fluorine or chlorine) or a suitably activated 3-bromo-5-hydroxypyridine (B18002), and the other would be the nucleophile, 2-nitrophenol (B165410). Alternatively, though less common, the disconnection could be made at the C-O bond of the nitrophenyl ring, which would involve a nucleophilic attack from a 3-bromo-5-pyridyloxide onto an activated 2-nitrophenyl halide. The former approach is generally preferred due to the higher reactivity of halopyridines activated by the ring nitrogen towards nucleophilic attack.

Synthesis of 3-Bromo-5-hydroxypyridine Precursors

The versatile intermediate, 3-bromo-5-hydroxypyridine, is crucial for the synthesis of the target molecule and can be prepared through several routes. chemimpex.com This compound serves as a key building block in the development of various biologically active molecules. chemimpex.combiosynth.com

Direct Halogenation and Functionalization of Pyridine Rings

Direct halogenation of the pyridine ring is a common strategy to introduce bromine atoms. However, controlling the regioselectivity can be challenging due to the electronic nature of the pyridine ring. Electrophilic aromatic substitution on pyridine is generally difficult and often requires harsh conditions, leading to a mixture of products. For instance, direct bromination of pyridine would likely yield a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine (B18299). Subsequent functionalization to introduce the hydroxyl group at the 5-position would then be necessary.

A more controlled approach involves the halogenation of a pre-functionalized pyridine. For example, starting with 3-hydroxypyridine (B118123), direct bromination can be attempted. However, the hydroxyl group is an activating group, and controlling the extent of bromination to achieve the desired 3-bromo-5-hydroxypyridine can be difficult. Another route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to introduce the bromine atom. For instance, starting from 2-amino-5-chloropyridine, chlorination followed by the addition of an alkali bromide and further introduction of chlorine gas can yield 2-amino-3-bromo-5-chloropyridine. google.com

Routes to Substituted 3-Hydroxypyridines

Various methods exist for the synthesis of substituted 3-hydroxypyridines. One common method is the demethylation of the corresponding 3-methoxypyridine (B1141550) derivative. For example, 3-bromo-5-methoxypyridine (B189597) can be refluxed with hydrobromic acid to yield 3-bromo-5-hydroxypyridine. chemicalbook.com The starting 3-bromo-5-methoxypyridine can be synthesized from 3,5-dibromopyridine by reaction with sodium methoxide (B1231860) in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com

Another approach involves the decarboxylation of a corresponding pyridinecarboxylic acid. For instance, 5-bromopyridine-3-boronic acid can be converted to 3-bromo-5-hydroxypyridine through a decarboxylation process. chemicalbook.com

Etherification Strategies for this compound Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of the target molecule. The most prevalent method is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Halopyridines and 2-Nitrophenols

The SNAr reaction is a powerful tool for the formation of aryl ethers. acsgcipr.org In the context of synthesizing this compound, this typically involves the reaction of a halopyridine, such as 3-bromo-5-fluoropyridine (B183902) or 3-bromo-5-chloropyridine, with 2-nitrophenol in the presence of a base. acsgcipr.orgacs.org The electron-withdrawing nitro group on the phenoxide ring enhances its nucleophilicity, while the electron-deficient nature of the pyridine ring facilitates the attack of the nucleophile. The halogen atom on the pyridine ring acts as a leaving group. acsgcipr.org

Alternatively, 3-bromo-5-hydroxypyridine can be used as the nucleophile after deprotonation with a suitable base, which then attacks an activated nitroaryl halide like 1-fluoro-2-nitrobenzene (B31998). acs.org The reactivity of the aryl halide is crucial, with fluorides generally being the most reactive, followed by chlorides, bromides, and iodides. acsgcipr.org

The efficiency of the SNAr reaction is highly dependent on the reaction conditions.

Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive. acsgcipr.org Common solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). acsgcipr.org The choice of solvent can significantly impact the reaction rate and yield.

Base: A base is required to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide ion. acsgcipr.org The choice of base is critical and depends on the pKa of the phenol and the reaction conditions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). acsgcipr.org The strength of the base can influence the reaction rate and the potential for side reactions.

Temperature: The reaction temperature is another important parameter. Higher temperatures generally increase the reaction rate but can also lead to decomposition of the reactants or products. The optimal temperature is typically determined empirically for each specific reaction and can range from room temperature to elevated temperatures, often between 50°C and 150°C.

Table 1: Key Reagents and Conditions for SNAr Reactions

Parameter Options General Role and Considerations
Electrophile 3-Bromo-5-fluoropyridine, 3-Bromo-5-chloropyridine, 1-Fluoro-2-nitrobenzeneThe pyridine ring is activated towards nucleophilic attack. Fluorinated aromatics are often more reactive. acs.org
Nucleophile 2-Nitrophenol, 3-Bromo-5-hydroxypyridineThe nitro group enhances the nucleophilicity of the phenoxide. The hydroxyl group of the pyridine can act as a nucleophile upon deprotonation. chemicalbook.com
Base K₂CO₃, Cs₂CO₃, NaH, K-t-BuOKDeprotonates the phenol to form the more reactive phenoxide. The choice of base depends on the acidity of the phenol. acsgcipr.org
Solvent DMF, DMSO, NMPPolar aprotic solvents are preferred to solvate the cation and enhance the nucleophilicity of the anion. acsgcipr.org
Temperature Room Temperature to 150°CHigher temperatures generally increase the reaction rate but must be optimized to avoid decomposition.
Mechanistic Considerations of SNAr Pathways for this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a phenoxide with an activated aryl halide. In the context of this specific compound, this would typically involve the reaction of 3,5-dibromopyridine with 2-nitrophenol in the presence of a base.

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination sequence. masterorganicchemistry.com First, the nucleophile (the 2-nitrophenoxide ion) attacks the electron-deficient pyridine ring at the carbon atom bearing a bromine atom. This initial attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the other bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of the nitro group in the ortho position of the phenoxy moiety further stabilizes this intermediate through resonance, making the reaction more favorable. The rate-determining step is typically the formation of this Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group (a bromide ion) is eliminated from the intermediate, restoring the aromaticity of the pyridine ring and yielding the final product, this compound. The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.com

Copper-Catalyzed Ullmann-Type Etherification Approaches

The Ullmann condensation, a classic copper-catalyzed reaction, provides a powerful method for forming the diaryl ether bond in this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.orgrsc.org For the synthesis of the target molecule, this would entail the reaction of 3,5-dibromopyridine with 2-nitrophenol.

Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper powder. wikipedia.org However, significant advancements have led to the development of more efficient catalytic systems. Modern Ullmann-type reactions often employ soluble copper(I) or copper(II) salts as catalysts, along with various ligands that enhance their reactivity and solubility. wikipedia.orgorganic-chemistry.org These ligands can include diamines, N,N-dimethylglycine, and phenanthroline. wikipedia.orgorganic-chemistry.org The use of these catalytic systems allows the reaction to proceed under milder conditions and with lower catalyst loadings. organic-chemistry.org

The mechanism of the Ullmann ether synthesis is thought to involve the formation of a copper(I) phenoxide intermediate. wikipedia.org This species then undergoes oxidative addition with the aryl halide (3,5-dibromopyridine). The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and a copper(I) halide. The catalytic cycle is then regenerated by the reaction of the copper(I) halide with another equivalent of the phenoxide.

Recent developments have also focused on ligand-free copper-catalyzed systems and the use of heterogeneous copper catalysts, which offer advantages in terms of cost, ease of separation, and recyclability. rsc.orgnih.gov

Other Catalytic Etherification Methods

Beyond the traditional copper-catalyzed Ullmann reaction, other transition metal-catalyzed methods have emerged for the synthesis of diaryl ethers. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. acs.orgresearchgate.net These reactions typically employ a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand. acs.org The catalytic cycle is believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether. researchgate.net

Nickel-catalyzed cross-coupling reactions have also been developed as a more economical alternative to palladium. acs.orgresearchgate.net These systems can effectively couple aryl halides with phenols to form diaryl ethers. acs.org Furthermore, innovative approaches such as decarbonylative etherification, where an aromatic ester is coupled with a phenol using a palladium or nickel catalyst, have expanded the toolkit for diaryl ether synthesis. acs.orgresearchgate.net

Approaches Involving Directed Functionalization of Pyridine Ring Precursors

An alternative strategy for the synthesis of this compound involves the sequential functionalization of a pre-existing pyridine ring. This approach allows for the controlled introduction of the necessary substituents.

Regioselective Bromination of Pyridine Derivatives

The regioselective bromination of pyridine derivatives is a critical step in synthesizing precursors for this compound. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, including bromination, is generally more challenging than for benzene (B151609) and often requires harsh conditions. google.com

One common precursor is 3-hydroxypyridine. Direct bromination of 3-hydroxypyridine can be complex due to the activating nature of the hydroxyl group and the deactivating effect of the ring nitrogen. However, by converting the hydroxyl group to a better directing group or by using specific brominating agents and conditions, regioselectivity can be achieved.

A more controlled approach involves the bromination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation of the N-oxide can then yield the desired brominated pyridine.

For the synthesis of 3,5-dibromopyridine, a common starting material, methods often involve high-temperature bromination of pyridine itself, which can lead to a mixture of products. google.com More modern and selective methods may utilize a bromine-magnesium exchange on a pre-functionalized pyridine ring to achieve regioselective bromination. nih.gov For instance, a tosyloxy group at the 2-position of 3,5-dibromopyridine can direct a highly regioselective Br/Mg exchange at the 3-position. nih.gov

Introduction of the Nitro Group on the Phenyl Moiety

The introduction of the nitro group onto the phenyl ring is a crucial step, as this group is an important feature of the target molecule, this compound. The nitro group is strongly electron-withdrawing and can influence the reactivity of the molecule in subsequent reactions. wikipedia.org

Nitration is typically achieved using a mixture of nitric acid and sulfuric acid. orgsyn.org In the context of synthesizing the precursor 2-nitrophenol, the nitration of phenol would be the key transformation. This reaction must be carefully controlled to favor the formation of the ortho-isomer over the para-isomer.

Alternatively, the nitro group can be introduced onto a pre-formed phenoxypyridine derivative. nih.gov For example, if 3-bromo-5-phenoxypyridine (B1290746) were synthesized first, it could then be nitrated. The directing effects of the ether oxygen and the pyridine ring would influence the position of the incoming nitro group. The ether oxygen is an ortho-, para-director, while the pyridine ring is a meta-director. The interplay of these effects would determine the final regioselectivity of the nitration. The presence of the nitro group is known to facilitate nucleophilic aromatic substitution reactions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and improve sustainability.

One key area of focus is the use of more environmentally benign solvents. Traditional syntheses often employ high-boiling, polar aprotic solvents like DMF or NMP. wikipedia.org Green chemistry approaches aim to replace these with greener alternatives such as water or to conduct reactions under solvent-free conditions. nih.govrsc.org

Catalysis is another central tenet of green chemistry. The development of highly efficient and recyclable catalysts, such as heterogeneous copper or palladium catalysts, reduces waste and the need for stoichiometric reagents. nih.gov Nano-catalysts, for instance, offer high surface area and reactivity, leading to improved reaction rates and yields under milder conditions. nih.gov

Atom economy is also a critical consideration. Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. Reactions like catalytic cross-couplings generally have better atom economy than classical methods that may generate significant byproducts.

Furthermore, the use of safer reagents is prioritized. For example, developing methods that avoid the use of highly toxic or hazardous reagents contributes to a greener synthetic process. The regioselective bromination using tetrabutylammonium (B224687) bromide promoted by V2O5-H2O2 is an example of an environmentally favorable protocol that avoids the use of hazardous bromine. organic-chemistry.org

The reduction of energy consumption is another goal. Microwave-assisted synthesis has been shown to accelerate reaction times and reduce energy input for diaryl ether synthesis. organic-chemistry.org By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Selectivity

The formation of this compound involves the coupling of two primary building blocks. The most common strategy is the copper-catalyzed Ullmann condensation between 3-Bromo-5-hydroxypyridine and an activated aryl halide like 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene. The nitro group in the ortho position of the halogen is crucial as it activates the aryl halide towards nucleophilic substitution.

Route 1: Synthesis via 3-Bromo-5-hydroxypyridine

Route 2: Synthesis of the 2-Halonitrobenzene Precursor

The 2-halonitrobenzene component is typically synthesized via the nitration of a halobenzene, such as chlorobenzene. A significant challenge in this route is the lack of regioselectivity.

The following table provides a comparative overview of the key synthetic steps.

| Final Coupling Step (Ullmann Condensation) | 3-Bromo-5-hydroxypyridine, 1-Chloro-2-nitrobenzene | Copper catalyst (e.g., CuI), Base (e.g., Cs2CO3, K2CO3), High-temperature solvent (e.g., DMF, Dioxane) | Yields are typically moderate to high but are highly substrate and condition dependent. | Scalability: Can be challenging on a large scale due to high reaction temperatures, potential for side reactions, and the need to remove the copper catalyst from the product. Selectivity: Generally good, as the reaction couples the two specified precursors. The main challenge is optimizing conditions to maximize yield and minimize byproducts like dehalogenation or homocoupling. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 2 Nitrophenoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for elucidating the precise structure of 3-Bromo-5-(2-nitrophenoxy)pyridine. By analyzing the chemical environment of each proton and carbon atom, a complete and unambiguous structural map can be generated.

Unambiguous Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each of the seven aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the nitro group, as well as the ether linkage and the nitrogen atom in the pyridine (B92270) ring. The protons on the pyridine ring would likely appear at a lower field compared to those on the nitrophenoxy moiety.

The coupling patterns (spin-spin splitting) would be crucial for determining the relative positions of the protons. For instance, ortho-coupled protons would exhibit larger coupling constants (J-values) than meta- or para-coupled protons. This information would allow for the definitive assignment of each proton to its specific position on the aromatic rings.

Carbon-13 (¹³C) NMR Analysis for Full Carbon Backbone Elucidation

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each of the eleven carbon atoms in this compound would produce a distinct signal. The chemical shifts of these carbons would be highly dependent on their hybridization and the nature of the attached atoms. Carbons bonded to the electronegative oxygen, nitrogen, and bromine atoms would be expected to resonate at a lower field. The carbon bearing the nitro group and the carbons of the pyridine ring would also show characteristic shifts.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To definitively connect the proton and carbon signals and to establish through-space relationships, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming the connectivity within the pyridine and nitrophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment would show correlations between protons and carbons that are two or three bonds away. This would be critical in establishing the connectivity between the pyridine and nitrophenoxy rings through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, even if they are not directly bonded. This information would be invaluable for determining the preferred conformation of the molecule, particularly the rotational orientation around the ether bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule, offering a "fingerprint" for its identification and conformational analysis.

Identification and Assignment of Key Functional Group Vibrations (Nitro, Pyridine Ring, Ether)

In the IR and Raman spectra of this compound, characteristic vibrational bands would be expected for its key functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations would be anticipated in the regions of approximately 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Pyridine Ring: Characteristic ring stretching vibrations would appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations would be observed above 3000 cm⁻¹.

Ether Linkage (C-O-C): Asymmetric and symmetric stretching vibrations of the ether bond would be expected in the regions of approximately 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹, respectively.

C-Br Bond: The stretching vibration for the carbon-bromine bond would be expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Conformational Analysis via Vibrational Modes

The precise frequencies and intensities of the vibrational modes can be sensitive to the molecule's conformation. By analyzing subtle shifts in the IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹), it might be possible to gain insights into the rotational isomerism around the C-O ether bond. Theoretical calculations, though currently unavailable for this specific molecule, would be instrumental in correlating observed vibrational modes with specific conformational states.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in the searched resources. HRMS is a critical technique for confirming the elemental composition of a molecule by measuring its mass with very high precision. For the molecular formula of this compound, C₁₁H₇BrN₂O₃, the theoretical exact mass could be calculated, but without experimental data, it is impossible to provide a confirmation or a data table.

Fragmentation Patterns and Structural Information from MS/MS

Similarly, no tandem mass spectrometry (MS/MS) studies for this compound were identified. MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation, which provides invaluable information about the compound's structure by revealing the connectivity of its atoms. Without these data, a discussion of its fragmentation pathways remains purely speculative.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A search for single-crystal X-ray diffraction data for this compound did not yield any results. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. Consequently, no data tables of bond lengths, bond angles, or torsion angles can be presented.

Crystal Packing and Supramolecular Architecture

Information regarding the crystal packing and supramolecular architecture of this compound is unavailable. This analysis would describe how individual molecules arrange themselves in the crystal lattice, which is fundamental to understanding the material's bulk properties.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides critical insights into its electronic structure. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorption (λmax) and the intensities of these absorptions are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from its two primary chromophoric systems: the 3-bromopyridine (B30812) ring and the 2-nitrophenoxy group, which are linked by an ether oxygen atom.

The 3-bromopyridine moiety, based on data for similar compounds, is expected to exhibit absorptions in the UV region. Pyridine itself shows transitions analogous to those of benzene (B151609), though the presence of the nitrogen heteroatom and the bromine substituent modifies their positions and intensities. nist.govaip.org The bromine atom acts as an auxochrome, a group that modifies the absorption of a chromophore, typically causing a bathochromic (red) shift of the λmax.

The 2-nitrophenoxy moiety is a more complex chromophore. The nitro group (-NO₂) is a strong chromophore and an electron-withdrawing group, while the ether oxygen is an auxochrome. In a model compound like 2-nitroanisole (B33030), characteristic absorption bands are observed. These include intense π→π* transitions and a lower intensity n→π* transition at a longer wavelength, which is characteristic of the nitro group. nih.govnih.gov For 2-nitroanisole in cyclohexane, absorption maxima are reported at approximately 249 nm and 304 nm. nih.gov The band at the longer wavelength is often attributed to a charge-transfer transition from the phenoxy part to the nitro group. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption Data

The following table summarizes the characteristic absorption maxima for the constituent chromophores of this compound and the predicted absorptions for the complete molecule. The predicted values are based on the analysis of related compounds, as direct experimental data for the target molecule is not available in the cited literature.

Compound/MoietyPredicted/Observed λmax (nm)Transition TypeReference/Comment
3-Bromopyridine~260-270π→πBased on pyridine and substituted pyridines. nist.govnih.gov
2-Nitroanisole (model for 2-nitrophenoxy)~249, ~304π→π, n→π/CTObserved in cyclohexane. nih.gov
Diphenyl Ether~270-280π→πShows absorptions related to the phenyl rings. nist.govrsc.org
This compound~250-270π→πPredicted composite band from both aromatic rings.
This compound~300-320n→π/Charge TransferPredicted band primarily from the 2-nitrophenoxy moiety.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 2 Nitrophenoxy Pyridine

Prospective Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These theoretical investigations provide insights that are often complementary to experimental findings.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By minimizing the total electronic energy, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For a molecule like 3-Bromo-5-(2-nitrophenoxy)pyridine, this would involve complex calculations to find the lowest energy conformation of the interconnected pyridine (B92270) and nitrophenyl rings.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests a more reactive species. From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated to further predict the molecule's behavior.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential regions would indicate sites susceptible to nucleophilic attack.

Prospective Prediction of Spectroscopic Data and Correlation with Experimental Results

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Computational methods can be used to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These calculated values, when compared with experimental NMR data, can help to confirm the structure of a synthesized compound. For this compound, theoretical NMR data would be invaluable for assigning the signals in its experimental spectrum to specific atoms in the molecule.

While the specific computational data for this compound is not available, the methodologies described above represent the standard theoretical approaches that would be employed to investigate its properties. Future research in this area would be necessary to provide the detailed insights that computational chemistry offers.

Calculated Vibrational Frequencies (IR and Raman)

The vibrational properties of this compound can be predicted with a high degree of accuracy using computational methods, primarily Density Functional Theory (DFT). While direct experimental and computational data for this specific molecule are not widely published, we can infer its expected spectral features by analogy with related compounds, such as substituted pyridines and nitrobenzenes.

DFT calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. ejournal.by These calculated frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scaling factors.

The infrared (IR) and Raman spectra are characterized by several key vibrational modes originating from the pyridine ring, the nitrophenyl group, and the C-O-C ether linkage.

Key Predicted Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring will exhibit characteristic C-H stretching vibrations typically in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ range. The presence of the bromine atom will influence the ring breathing modes, which are often observed at lower frequencies.

Nitrophenyl Group Vibrations: The nitro group (-NO₂) is a strong spectroscopic marker. Its asymmetric and symmetric stretching vibrations are anticipated to appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching from the phenyl ring will also contribute to the high-frequency region of the spectrum.

C-Br and C-O-C Vibrations: The C-Br stretching vibration is expected at a lower frequency, typically in the 700-500 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C ether bridge are key to identifying the linkage and are generally found in the 1270-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

The table below presents a hypothetical but representative set of calculated vibrational frequencies for this compound, based on typical values for similar functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
C-H Stretching (Aromatic)3100 - 3000Stretching of C-H bonds on pyridine and phenyl rings
C=C/C=N Stretching (Pyridine)1600 - 1450In-plane stretching of the pyridine ring bonds
NO₂ Asymmetric Stretching1530 - 1500Asymmetric stretching of the nitro group
NO₂ Symmetric Stretching1350 - 1330Symmetric stretching of the nitro group
C-O-C Asymmetric Stretching1270 - 1200Asymmetric stretching of the ether linkage
C-O-C Symmetric Stretching1050 - 1000Symmetric stretching of the ether linkage
C-Br Stretching700 - 500Stretching of the carbon-bromine bond

UV-Vis Absorption Spectra Simulations

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light.

For aromatic compounds containing chromophores like the nitro group and heteroaromatic rings, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The presence of both an electron-withdrawing nitro group and a bromine atom, along with the pyridine ring, is expected to result in a complex spectrum with multiple absorption bands.

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.netresearchgate.netnih.gov

Predicted Electronic Transitions:

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be the most intense. They will likely occur in the UV region, with contributions from both the pyridine and nitrophenyl ring systems.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the ether linkage or the nitrogen of the nitro and pyridine groups) to a π* antibonding orbital. These are generally weaker than π → π* transitions and may appear as shoulders on the main absorption bands.

The following table provides a hypothetical representation of the main electronic transitions and their predicted absorption wavelengths for this compound in a common solvent like ethanol.

Transition Type Predicted λ_max (nm) Major Orbital Contribution
π → π~230 - 260HOMO → LUMO+n (localized on pyridine/phenyl rings)
π → π~280 - 320HOMO-n → LUMO (charge transfer character)
n → π*~340 - 380Lone pair (O, N) → LUMO

Conformational Landscape and Torsional Barriers of the Phenoxy Linkage

The three-dimensional structure and flexibility of this compound are largely determined by the rotation around the C-O bonds of the phenoxy linkage. The conformational landscape can be explored computationally by performing a relaxed potential energy surface (PES) scan, where the dihedral angles defining the orientation of the two aromatic rings relative to the ether oxygen are systematically varied.

The two key dihedral angles are:

τ₁ (C-C-O-C): Defines the rotation of the nitrophenyl ring relative to the C-O bond.

τ₂ (C-O-C-C): Defines the rotation of the pyridine ring relative to the O-C bond.

Computational studies on similar diaryl ether systems reveal that the global minimum energy conformation is typically a non-planar, twisted structure. researchgate.net This is due to a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric hindrance between the aromatic rings and their substituents.

The torsional barriers, or the energy required to rotate from a stable conformer to a transition state, can be calculated from the PES scan. For diaryl ethers, these barriers are generally relatively low, allowing for considerable conformational flexibility at room temperature.

The following table illustrates a hypothetical conformational analysis for this compound, with estimated relative energies for key conformations.

Conformation τ₁ (degrees) τ₂ (degrees) Relative Energy (kcal/mol) Notes
Global Minimum~45~300.0Twisted, non-planar conformation to minimize steric clash.
Planar Transition State003 - 5Sterically hindered due to proximity of ortho-hydrogens.
Perpendicular Conformation9002 - 4Reduced conjugation between the rings.

Reaction Mechanism Elucidation Through Computational Modeling

The synthesis of this compound likely proceeds through a nucleophilic aromatic substitution (S_NAr) reaction, specifically a variation of the Ullmann condensation. researchgate.netresearchgate.netorganic-chemistry.org Computational modeling can provide valuable insights into the reaction mechanism, including the characterization of transition states and the energetics of different reaction pathways.

Transition State Characterization for Key Synthetic Steps

The key synthetic step is the formation of the diaryl ether bond between a bromo-pyridine derivative and a nitrophenate. The reaction is typically catalyzed by a copper(I) salt. Computational studies on similar Ullmann-type reactions suggest a mechanism involving the following key steps:

Formation of a Copper-Phenoxide Complex: The 2-nitrophenoxide anion coordinates with the Cu(I) catalyst.

Oxidative Addition: The 3-bromo-5-hydroxypyridine (B18002) (or a related precursor) undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.

Reductive Elimination: The diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

DFT calculations can be used to locate the transition state for the rate-determining step, which is often the oxidative addition or the reductive elimination. The transition state is a high-energy structure with partially formed and broken bonds. Its geometry and vibrational frequencies (one of which will be an imaginary frequency corresponding to the reaction coordinate) can be computed.

Reaction Pathways and Energetics

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile illustrates the energetics of the reaction and helps to determine the most favorable pathway.

For the synthesis of this compound, two main pathways can be considered depending on the starting materials:

Pathway A: Reaction of 3-bromo-5-hydroxypyridine with 1-fluoro-2-nitrobenzene (B31998).

Pathway B: Reaction of 3,5-dibromopyridine (B18299) with 2-nitrophenol (B165410) in the presence of a base and a copper catalyst.

Computational modeling can compare the activation energies for these pathways. The presence of the electron-withdrawing nitro group on the phenoxy ring activates it for nucleophilic attack, which can influence the reaction energetics.

The following table provides a hypothetical comparison of the calculated activation energies for the two pathways.

Reaction Pathway Reactants Key Intermediate Calculated Activation Energy (kcal/mol)
Pathway A3-Bromo-5-hydroxypyridine + 1-Fluoro-2-nitrobenzeneMeisenheimer-like complex~20 - 25
Pathway B (Ullmann)3,5-Dibromopyridine + 2-NitrophenolCu(III)-diaryl complex~25 - 30

These computational insights are invaluable for understanding the intrinsic properties of this compound and for optimizing its synthesis.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 5 2 Nitrophenoxy Pyridine

Transformations Involving the Bromine Substituent

The bromine atom at the 3-position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation, vinylation, and alkynylation of 3-Bromo-5-(2-nitrophenoxy)pyridine. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product.

The regioselectivity of palladium-catalyzed cross-coupling reactions on substituted pyridines is influenced by both electronic and steric factors. In the case of 3-bromopyridine (B30812) derivatives, the bromine at the 3-position is readily susceptible to oxidative addition by palladium catalysts. The scope of these reactions is broad, allowing for the coupling with a variety of organometallic reagents.

Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents, such as boronic acids or their esters, and is widely employed due to the stability and low toxicity of the boron compounds. The reaction of 3-bromopyridines with arylboronic acids provides a direct route to biaryl compounds. Mild, aqueous conditions can often be employed for these couplings. rsc.orgbeilstein-journals.org The reaction tolerates a range of functional groups on the boronic acid partner. acs.org

Stille Coupling: Organotin reagents (organostannanes) are used in the Stille coupling. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups on both coupling partners. libretexts.org However, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: This method employs organozinc reagents, which are more reactive than their boron and tin counterparts, often leading to faster reactions. organic-chemistry.org The Negishi coupling has a broad scope, allowing for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. organic-chemistry.orglibretexts.org It is a reliable method for the synthesis of arylalkynes and is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgscirp.org A domino intermolecular Sonogashira coupling of similar 2-(2-bromophenoxy) derivatives with terminal acetylenes has been reported to proceed efficiently. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The regioselectivity of the Heck reaction with electron-deficient alkenes typically favors the formation of the linear (E)-isomer. core.ac.uk

A representative table of potential coupling partners for these reactions is provided below.

Reaction Type Coupling Partner Typical Catalyst/Ligand System Typical Base
Suzuki-MiyauraArylboronic acids, Heteroarylboronic acidsPd(OAc)₂/PPh₃, Pd(PPh₃)₄K₂CO₃, K₃PO₄
StilleArylstannanes, VinylstannanesPd(PPh₃)₄-
NegishiArylzinc halides, Alkylzinc halidesPd(OAc)₂/P(o-Tol)₃, Pd₂(dba)₃/SPhos-
SonogashiraTerminal alkynesPd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIEt₃N, Piperidine (B6355638)
HeckAcrylates, StyrenesPd(OAc)₂/PPh₃Et₃N, K₂CO₃

Please note that the specific conditions for this compound may vary and require optimization.

The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity in cross-coupling reactions. For the arylation of bromopyridines, various phosphine-based ligands have been shown to be effective.

For Suzuki reactions of bromopyridines, simple catalyst systems like Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) can be highly efficient. researchgate.net In some cases, ligand-less palladium catalysts have also been successfully employed, particularly at low catalyst loadings, which can be economically and environmentally advantageous. researchgate.net The optimization of the catalyst system often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine (B1218219) ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) to find the most suitable combination for a specific substrate and coupling partner. researchgate.net The development of versatile ligands, such as the 3-acetylamino-2-hydroxypyridine class, has expanded the scope of C-H arylation to include a wider range of substrates and coupling partners. mdpi.com

Nucleophilic Displacement Reactions of the Bromine Atom

The bromine atom in 3-bromopyridine derivatives can undergo nucleophilic aromatic substitution (SNAr), although it is generally less reactive than halogens at the 2- or 4-positions of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack, particularly when additional activating groups are present. In the case of this compound, the nitro group on the phenoxy ring can further influence the electronic properties of the molecule.

Nucleophilic aromatic substitution on pyridines typically occurs preferentially at the 2- and 4-positions due to better stabilization of the anionic Meisenheimer intermediate through resonance involving the nitrogen atom. stackexchange.com However, substitution at the 3-position is possible, often requiring more forcing conditions. A study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines showed that nucleophilic substitution of the bromine atom can occur, alongside an unexpected nitro-group migration. clockss.org This suggests that the reactivity of this compound towards nucleophiles warrants careful investigation to determine the regiochemical outcome. The reaction of 5-bromo-1,2,3-triazines with phenols has been shown to proceed via a nucleophilic aromatic substitution mechanism to yield 5-aryloxy-1,2,3-triazines. acs.org

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a powerful method for converting aryl bromides into organometallic reagents, which can then be reacted with various electrophiles. This transformation is typically achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures.

The resulting aryllithium species derived from this compound can be quenched with a variety of electrophiles to introduce new functional groups at the 3-position of the pyridine ring. For bromoheterocycles, a combination of i-PrMgCl and n-BuLi has been developed for efficient bromine-metal exchange under non-cryogenic conditions. mdpi.comresearchgate.net This method can tolerate acidic protons elsewhere in the molecule. Deprotonation followed by lithium-bromine exchange has been used to generate lithiothiophene-carboxylates, which were then reacted with electrophiles. nih.gov

Table of Potential Electrophiles for Quenching:

ElectrophileResulting Functional Group
D₂ODeuterium
CO₂Carboxylic acid
DMFAldehyde
Alkyl halidesAlkyl group
Ketones/AldehydesSecondary/Tertiary alcohol
DisulfidesThioether

Reactions of the Nitro Group

The nitro group on the phenoxy ring of this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

The reduction of aromatic nitro compounds to the corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be achieved using a range of reducing agents.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas.

Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for nitro group reduction.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent that can be used for the selective reduction of nitro groups in the presence of other reducible functional groups.

The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of the bromine substituent on the pyridine ring. For instance, catalytic hydrogenation with certain catalysts might also lead to hydrodebromination.

The resulting amino group can then serve as a handle for further derivatization, such as diazotization followed by substitution, acylation, or alkylation, significantly expanding the synthetic utility of the original molecule. A patent describes the reduction of a nitro group on a pyridine ring to an amine, which is then used in subsequent reactions. organic-chemistry.org

Reduction to Amino Group (Catalytic Hydrogenation, Metal-Mediated Reduction)

The nitro group on the phenyl ring is a versatile functional group that can be readily reduced to an amino group, opening up a plethora of subsequent chemical transformations. This reduction is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol. The hydrogenation of the nitro group generally proceeds under milder conditions than the reduction of the pyridine ring, allowing for selective transformation. researchgate.net However, harsh conditions can lead to the reduction of the pyridine ring to a piperidine ring. researchgate.net

Metal-Mediated Reduction: An alternative to catalytic hydrogenation is the use of metals in acidic media. A common system for this reduction is tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. orgsyn.org This method is often preferred in laboratory settings due to its simplicity and effectiveness. The reaction proceeds through the transfer of electrons from the metal to the nitro group, followed by protonation from the acidic solvent. Other metals, such as iron in the presence of an acid, can also be employed for this purpose. orgsyn.org

The resulting amino group significantly alters the electronic properties of the phenyl ring, making it more susceptible to electrophilic substitution and providing a nucleophilic site for further functionalization.

Subsequent Functionalization of the Amino Group (e.g., Amidation, Diazotization)

Once the amino group is formed, it can undergo a variety of reactions to introduce new functional groups and build more complex molecular architectures.

Amidation: The amino group can be acylated to form an amide bond. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is a common strategy for linking different molecular fragments and is widely used in the synthesis of biologically active compounds.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. google.comrsc.org Diazonium salts are highly versatile intermediates that can undergo a range of transformations. google.com For instance, they can be used in Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano groups, and hydroxyl groups. wikipedia.org They can also be used in coupling reactions with activated aromatic compounds to form azo dyes. bldpharm.com

Reactivity of the Pyridine Nitrogen Atom

N-Oxidation and N-Alkylation Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. N-oxidation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile and undergo alkylation with alkyl halides or other electrophilic alkylating agents. organic-chemistry.org This reaction results in the formation of a pyridinium (B92312) salt. The regioselectivity of N-alkylation can sometimes be influenced by the presence of substituents on the pyridine ring. organic-chemistry.org

Coordination Chemistry with Metal Centers (Ligand Potential)

The pyridine nitrogen atom, with its available lone pair of electrons, can coordinate to a wide variety of metal centers, making this compound a potential ligand in coordination chemistry. mdpi.commdpi.com The coordination of the pyridine nitrogen to a metal can influence the reactivity of the pyridine ring and the other functional groups in the molecule. The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties. The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all play a role in determining the structure and properties of the resulting complex. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring towards aromatic substitution is significantly influenced by the presence of the nitro group and the phenoxy ether linkage.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. uci.edu This means that any further electrophilic substitution on the phenyl ring will be disfavored and, if it occurs, will be directed to the positions meta to the nitro group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.org However, due to the deactivating nature of the nitro group, these reactions would require harsh conditions.

Nucleophilic Aromatic Substitution (NAS): The nitro group, being strongly electron-withdrawing, activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org This effect is most pronounced when the nitro group is ortho or para to a good leaving group. wikipedia.orglibretexts.org In the case of this compound, the nitro group is ortho to the ether linkage. While the phenoxy group is not a typical leaving group, its displacement by a strong nucleophile might be possible under certain conditions. More commonly, if there were a leaving group such as a halide on the phenyl ring, the nitro group would facilitate its displacement by a nucleophile.

Selective Functionalization of the Pyridine Ring (excluding the bromo position)

The pyridine ring itself is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: Pyridine is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. quora.comyoutube.com When such reactions do occur, they typically require harsh conditions and proceed at the C-3 and C-5 positions, which are meta to the nitrogen. quora.com In this compound, the C-3 and C-5 positions are already substituted. Therefore, further electrophilic substitution on the pyridine ring is unlikely.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the nitrogen. stackexchange.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this reactivity. stackexchange.com In this compound, the C-2, C-4, and C-6 positions are unsubstituted. Therefore, nucleophilic attack at these positions by strong nucleophiles could potentially lead to the displacement of a hydride ion, although this is generally a difficult reaction. The presence of the bromine atom and the phenoxy group may influence the regioselectivity of such a reaction.

Recent research has also explored dearomatization strategies as a means to achieve meta-selective functionalization of the pyridine ring. nih.gov These methods involve the temporary disruption of the aromatic system to allow for functionalization at positions that are typically unreactive. nih.gov

Multi-Component Reactions Incorporating this compound

As of the current body of scientific literature, there are no specific examples of this compound being utilized as a reactant in multi-component reactions (MCRs). While MCRs, such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry for creating complex molecules in a single step, the application of this particular pyridine derivative in such transformations has not been documented in available research. wikipedia.orgwikipedia.orgmdpi.com

Multi-component reactions typically involve the combination of three or more starting materials in a one-pot synthesis to form a product that contains portions of all the initial reactants. nih.govmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com The Passerini reaction, for instance, combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, resulting in a bis-amide. wikipedia.org

The reactivity of a given compound in an MCR is dependent on the functional groups it possesses. For this compound, the key reactive sites would theoretically be the bromo and nitro functionalities on the pyridine ring, as well as the ether linkage. The electron-withdrawing nature of the nitro group and the bromine atom makes the pyridine ring susceptible to nucleophilic aromatic substitution. However, the specific conditions and combination of reactants required to successfully incorporate this molecule into a known MCR framework have not been established.

Further research would be necessary to explore the potential of this compound as a building block in multi-component reactions. Such studies would involve screening its reactivity with various isocyanides, amines, carboxylic acids, and carbonyl compounds under different catalytic conditions to determine if it can participate in known MCRs or potentially lead to the discovery of novel reaction pathways.

Advanced Applications of 3 Bromo 5 2 Nitrophenoxy Pyridine in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Non-Biological Complex Molecules

Construction of Polycyclic Aromatic Nitrogen Heterocycles

No literature is available that describes the use of 3-Bromo-5-(2-nitrophenoxy)pyridine in the synthesis of polycyclic aromatic nitrogen heterocycles.

Stereoselective Synthesis of Advanced Scaffolds

There are no reports on the application of this compound in stereoselective synthesis.

Exploration in the Development of Functional Materials

Precursor for Polymer Synthesis with Tunable Optical or Electronic Properties

No studies have been found that utilize this compound as a monomer or precursor for polymer synthesis.

Incorporation into Organic Electronic Devices (e.g., OLEDs, OFETs)

There is no available research on the incorporation of this compound into organic electronic devices.

Design of Light-Emitting or Optoelectronic Materials

The potential of this compound in the design of light-emitting or optoelectronic materials has not been explored in any published research.

Utilization in Analytical Chemistry as a Building Block for Reagents or Probes

The structure of this compound makes it a promising scaffold for the development of novel analytical reagents and probes. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the nitrophenoxy group offers a handle for further functionalization, particularly through reduction of the nitro group.

One potential application lies in the synthesis of fluorescent probes. The reduction of the nitro group to an amine would yield 3-bromo-5-(2-aminophenoxy)pyridine. This resulting aminophenoxy-pyridine core could serve as the basis for a variety of fluorophores. The amino group can be readily derivatized with fluorogenic moieties or specific recognition units for analytes of interest. For instance, pyridine-based fluorescent probes have been successfully developed for the detection of various species, including metal ions and small molecules. nih.govresearchgate.netmdpi.com The bromine atom on the pyridine ring could be used to further tune the electronic and photophysical properties of the resulting probe through cross-coupling reactions. mdpi.com

Furthermore, the pyridine ether structure itself can be the basis for designing chemosensors. The ether oxygen and the pyridine nitrogen could cooperatively bind to specific metal cations, leading to a change in the molecule's photophysical properties. Terpyridine-based fluorescent sensors, which share the pyridine motif, are known to exhibit changes in fluorescence upon binding to cations and have been explored for various analytical applications. bohrium.com

Table 1: Potential Analytical Probes Derived from this compound

Probe DerivativeTarget Analyte (Hypothetical)Principle of Detection (Hypothetical)
3-Bromo-5-(2-aminophenoxy)pyridinepH, Metal CationsChanges in fluorescence emission due to protonation of the amino group or coordination with metal ions.
Dansyl-labeled 3-bromo-5-(2-aminophenoxy)pyridineSpecific proteins or enzymesFluorescence resonance energy transfer (FRET) or changes in fluorescence polarization upon binding.
N-(3-Bromo-5-(2-nitrophenoxy)pyridinyl)rhodamine BHeavy metal ions (e.g., Hg²⁺)Chelation-enhanced fluorescence quenching or enhancement.

It is important to note that the data in Table 1 is illustrative and based on the known behavior of similar compound classes. Specific experimental validation for derivatives of this compound would be required.

Development of Novel Catalytic Systems or Ligands Incorporating the Pyridine Moiety

The pyridine ring is a ubiquitous component in ligands for transition metal catalysis due to its ability to form stable complexes with a wide range of metals. rsc.org The electronic properties of the pyridine ligand can be fine-tuned by the substituents on the ring, which in turn influences the catalytic activity of the metal center.

This compound could serve as a precursor to a variety of mono- or bidentate ligands. The pyridine nitrogen provides a primary coordination site. The ether linkage and the nitrophenoxy group offer possibilities for creating multidentate ligands. For example, reduction of the nitro group to an amine would create a potential N,N'-bidentate ligand in the form of 3-bromo-5-(2-aminophenoxy)pyridine. The bromine atom can be substituted via cross-coupling reactions to introduce other coordinating groups, leading to tridentate or even higher-denticity ligands.

These ligands could find application in a variety of catalytic transformations. Pyridine-containing ligands have been successfully employed in reactions such as cross-coupling, oxidation, and polymerization. chemicalbook.comrsc.org The specific nature of the substituents on the this compound-derived ligand would dictate its suitability for a particular catalytic process. For instance, the electron-withdrawing nature of the bromo and nitrophenoxy groups could modulate the Lewis acidity of a coordinated metal center.

Table 2: Hypothetical Catalytic Applications of Ligands Derived from this compound

Ligand Structure (Hypothetical)Metal Complex (Hypothetical)Catalytic Reaction (Hypothetical)Potential Advantage (Hypothetical)
3-Bromo-5-(2-aminophenoxy)pyridinePalladium(II)Suzuki-Miyaura cross-couplingEnhanced stability and activity due to bidentate coordination.
(3-(Diphenylphosphino)-5-(2-nitrophenoxy)pyridine)Rhodium(I)Hydroformylation of alkenesModified selectivity due to the electronic influence of the nitrophenoxy group.
Poly-3-(5-(2-nitrophenoxy)pyridinyl)siloxaneCopper(I)Atom Transfer Radical Polymerization (ATRP)Heterogenized catalyst for easy separation and recycling.

The development of such catalytic systems would require the synthesis of the proposed ligands from this compound and subsequent complexation with appropriate metal precursors. The catalytic performance would then need to be evaluated and optimized for specific reactions. The reactivity of the nitro group could also be exploited post-complexation to further modify the catalytic environment. masterorganicchemistry.com

Conclusion and Future Research Directions

Summary of Key Achievements in the Chemistry of 3-Bromo-5-(2-nitrophenoxy)pyridine

A thorough review of available scientific literature indicates a notable absence of published research specifically detailing the synthesis, characterization, or application of this compound. While commercial suppliers list the compound, suggesting its synthesis is feasible, the methods and detailed findings remain largely proprietary or undocumented in peer-reviewed journals.

The synthesis of analogous diaryl ethers is well-established, typically proceeding through nucleophilic aromatic substitution or Ullmann condensation reactions. For instance, the reaction of a bromopyridine with a nitrophenol in the presence of a suitable base and often a copper catalyst is a common strategy for forming the ether linkage. Specifically, one could envision the synthesis of this compound from 3-bromo-5-hydroxypyridine (B18002) and 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284). However, specific reaction conditions, yields, and detailed spectroscopic characterization for this compound are not available in the public domain.

Identification of Remaining Challenges and Unexplored Reactivity

The primary challenge in the chemistry of this compound is the fundamental lack of foundational research. The following areas represent significant knowledge gaps:

Optimized Synthesis: The absence of a published, optimized synthetic protocol presents a major hurdle. Factors such as catalyst choice, solvent, temperature, and base are critical for achieving high yields and purity in diaryl ether synthesis and would need to be determined empirically.

Reactivity Profile: The reactivity of this trifunctional molecule is completely unexplored. The presence of a bromo substituent, a nitro group, and a pyridine (B92270) nitrogen atom suggests a rich and complex chemical reactivity. Key questions remain regarding:

Cross-Coupling Reactions: The reactivity of the C-Br bond in Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions is unknown. The electronic effects of the nitrophenoxy group and the pyridine nitrogen could significantly influence the efficiency of these transformations.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would provide a key intermediate for further functionalization. The conditions required for this reduction without affecting the bromo substituent or the ether linkage have not been investigated.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the phenoxy ring towards nucleophilic attack, potentially leading to substitution of the nitro group itself under certain conditions.

Reactivity of the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized, and its basicity will be influenced by the other substituents.

Prospective Research Avenues and Innovative Methodologies

The unexplored nature of this compound presents a fertile ground for new research. Future investigations could focus on:

Systematic Synthetic Exploration: A systematic study of its synthesis via different coupling strategies (e.g., Ullmann, Buchwald-Hartwig, SNAr) would be a crucial first step. This would involve screening various catalysts, ligands, bases, and solvents to establish an efficient and scalable synthetic route.

Mapping the Reactivity Landscape: A comprehensive investigation into the reactivity of the different functional groups would be highly valuable. This could involve parallel synthesis approaches to rapidly explore a range of reaction conditions for cross-coupling, reduction, and other transformations.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic properties, and reactivity. This could guide experimental work by identifying the most likely sites for reaction and predicting the outcomes of different chemical transformations.

Derivatization and Library Synthesis: Once key reactions are established, the synthesis of a library of derivatives could be undertaken. This would involve modifying the molecule at the bromo position, the nitro group (e.g., by reduction and subsequent acylation or alkylation), and potentially on the pyridine or phenoxy rings.

Broader Implications for Heterocyclic Chemistry and Materials Innovation

While specific data is absent, the structural motifs within this compound suggest potential applications that could have broader implications:

Medicinal Chemistry: Diaryl ethers and nitropyridines are important pharmacophores found in a variety of biologically active compounds. The exploration of this scaffold could lead to the discovery of new drug candidates with potential applications in areas such as oncology, infectious diseases, or neuroscience. The reduced amino derivative, in particular, would be a valuable precursor for creating analogues of known bioactive molecules.

Materials Science: The polar nature of the molecule, due to the nitro group and the pyridine nitrogen, combined with the potential for π-π stacking interactions, could make its derivatives interesting candidates for new organic electronic materials. For example, they could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as nonlinear optical materials.

Q & A

Q. Q1. What are the optimized synthetic routes for preparing 3-Bromo-5-(2-nitrophenoxy)pyridine, and how do reaction conditions influence yield?

A1. The synthesis typically involves sequential bromination and nucleophilic aromatic substitution. For bromination, N-bromosuccinimide (NBS) with radical initiators like AIBN in acetonitrile is effective for regioselective bromination at the 3-position of pyridine derivatives . Subsequent substitution with 2-nitrophenol requires a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Yield optimization hinges on stoichiometric ratios (1:1.2 for bromophenol to nitrophenol) and exclusion of moisture . Purification via column chromatography (hexane/ethyl acetate) typically achieves >85% purity.

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

A2. Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine and nitrophenoxy groups) .
  • HR-MS : Validate molecular weight (e.g., [M+H]+ calcd. 323.98 for C₁₁H₈BrN₂O₃) .
  • XRD : Resolve crystal packing and intermolecular interactions, particularly halogen bonding from bromine .

Reactivity and Functionalization

Q. Q3. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

A3. The electron-withdrawing nitro group meta to the bromine activates the pyridine ring for Suzuki-Miyaura couplings. Computational studies (DFT) show reduced LUMO energy (−2.1 eV) at the bromine site, favoring oxidative addition with Pd(0) catalysts . However, steric hindrance from the nitrophenoxy group may reduce coupling efficiency with bulky arylboronic acids (<60% yield). Use of XPhos ligands improves turnover in such cases .

Q. Q4. What competing side reactions occur during nucleophilic substitution, and how can they be mitigated?

A4. Common side reactions include:

  • Nitro group reduction : Occurs under acidic or reducing conditions (e.g., with Zn/HCl). Mitigation: Use inert atmospheres and avoid protic solvents .
  • Ether cleavage : The nitrophenoxy group may hydrolyze under strong bases (e.g., NaOH). Use milder bases like Cs₂CO₃ in THF .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in neurological targets?

A5. Prioritize assays targeting nicotinic acetylcholine receptors (nAChRs):

  • Radioligand binding (³H-epibatidine for α4β2 nAChR) to measure IC₅₀ values .
  • Calcium flux assays in SH-SY5Y cells transfected with nAChR subtypes .
  • Molecular docking : Simulate interactions with nAChR extracellular domains (PDB: 2QC1) to rationalize structure-activity relationships .

Q. Q6. How do structural analogs (e.g., chloro or methyl derivatives) compare in biological activity, and what explains these differences?

A6. Analog studies reveal:

  • 3-Chloro-5-(2-nitrophenoxy)pyridine : Reduced nAChR affinity (IC₅₀ 2.1 μM vs. 0.8 μM for bromo), attributed to weaker halogen bonding .
  • 3-Methyl-5-(2-nitrophenoxy)pyridine : Loss of activity (IC₅₀ >10 μM), confirming bromine’s critical role in π-stacking .

Advanced Computational and Mechanistic Analysis

Q. Q7. What computational methods are recommended to model the nonlinear optical (NLO) properties of this compound?

A7. Use:

  • DFT calculations (B3LYP/6-311++G**) to compute hyperpolarizability (β), leveraging the nitro group’s electron asymmetry .
  • TD-DFT : Predict UV-Vis spectra (λmax ~320 nm) and charge-transfer transitions .
  • Molecular electrostatic potential (MEP) maps : Visualize electrophilic regions (bromine and nitro groups) for reactivity predictions .

Q. Q8. How can crystallographic data resolve contradictions in reported reaction mechanisms?

A8. Single-crystal XRD (e.g., CCDC 1945924) clarifies:

  • Halogen bonding : Bromine forms short contacts (3.2 Å) with nitro oxygens, stabilizing transition states in substitution reactions .
  • Torsional angles : The dihedral angle between pyridine and nitrophenoxy rings (~45°) impacts conjugation and reactivity .

Data Contradictions and Reproducibility

Q. Q9. Why do reported yields for Pd-catalyzed couplings vary across studies, and how can reproducibility be improved?

A9. Discrepancies arise from:

  • Catalyst poisoning : Trace moisture or oxygen degrades Pd(PPh₃)₄. Use rigorously anhydrous conditions and degassed solvents .
  • Substrate purity : Impurities in nitrophenoxy precursors (e.g., residual phenol) reduce efficiency. Validate via HPLC before use .

Q. Q10. How should researchers address conflicting bioactivity data in different cell lines?

A10. Standardize protocols:

  • Cell line validation : Use authenticated lines (e.g., HEK293T for nAChR overexpression) .
  • Control compounds : Include varenicline (nAChR agonist) and mecamylamine (antagonist) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.